molecular formula C7H9BrN2O2S B6206944 3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1183914-73-9

3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B6206944
CAS No.: 1183914-73-9
M. Wt: 265.13 g/mol
InChI Key: GFGDISVSWGFSKS-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a thiolane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 4-bromo-1H-pyrazole with thiolane-1,1-dione under specific conditions. The reaction may require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The exact reaction conditions, such as temperature and reaction time, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical to achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiolane moiety can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is unique due to the presence of both the brominated pyrazole ring and the thiolane-1,1-dione moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1183914-73-9

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C7H9BrN2O2S/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7/h3-4,7H,1-2,5H2

InChI Key

GFGDISVSWGFSKS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)Br

Purity

95

Origin of Product

United States

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